molecular formula C29H29FN2O3 B12791048 (1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol CAS No. 189015-24-5

(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol

Cat. No.: B12791048
CAS No.: 189015-24-5
M. Wt: 472.5 g/mol
InChI Key: TYHUVMCMIRSIAI-KZNIJNHCSA-N
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Description

The compound “(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol” is a complex organic molecule characterized by its intricate polycyclic structure. This compound features multiple rings, including cyclopropyl, fluorine, and oxygen atoms, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of individual rings and their subsequent fusion. Key steps may include:

    Cyclization Reactions: Formation of cyclopropyl and other rings through cyclization reactions.

    Functional Group Introduction: Incorporation of fluorine and oxygen atoms using specific reagents and conditions.

    Ring Fusion: Combining smaller rings into the larger polycyclic structure through controlled reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as chromatography to purify the final product.

    Automation: Utilizing automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

The compound may have therapeutic potential, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

In industry, the compound could be used as a precursor for the synthesis of more complex molecules or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. Potential pathways include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-containing Compounds: Molecules with cyclopropyl groups.

    Fluorinated Compounds: Molecules containing fluorine atoms.

    Polycyclic Compounds: Molecules with multiple fused rings.

Uniqueness

The compound’s combination of cyclopropyl, fluorine, and polycyclic structure sets it apart from other similar compounds, potentially offering unique properties and applications.

Properties

CAS No.

189015-24-5

Molecular Formula

C29H29FN2O3

Molecular Weight

472.5 g/mol

IUPAC Name

(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol

InChI

InChI=1S/C29H29FN2O3/c30-18-10-17-2-1-8-32-24(17)19(12-18)20-13-29(34)22-11-16-5-6-21(33)26-23(16)28(29,27(35-26)25(20)32)7-9-31(22)14-15-3-4-15/h5-6,10,12,15,22,27,33-34H,1-4,7-9,11,13-14H2/t22-,27+,28+,29-/m1/s1

InChI Key

TYHUVMCMIRSIAI-KZNIJNHCSA-N

Isomeric SMILES

C1CC2=C3C(=CC(=C2)F)C4=C(N3C1)[C@H]5[C@@]67CCN([C@@H]([C@@]6(C4)O)CC8=C7C(=C(C=C8)O)O5)CC9CC9

Canonical SMILES

C1CC2=C3C(=CC(=C2)F)C4=C(N3C1)C5C67CCN(C(C6(C4)O)CC8=C7C(=C(C=C8)O)O5)CC9CC9

Origin of Product

United States

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